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Compound of Interest

Compound Name: Clematichinenoside C

Cat. No.: B2542287 Get Quote

Initial investigations into the pharmacological profile of Clematichinenoside C have yielded

limited publicly available data. This technical guide acknowledges the current scarcity of in-

depth research on Clematichinenoside C. Clematichinenoside C has been identified in plant

species such as Clematis chinensis and Clematis terniflora[1]. However, a comprehensive body

of early research detailing its specific pharmacological activities is not yet available.

In contrast, a closely related triterpenoid saponin isolated from the same plant genus,

Clematichinenoside AR (also known as AR-6), has been the subject of extensive

pharmacological investigation. Given the shared chemical class and origin, this guide will

provide a comprehensive overview of the well-documented pharmacological profile of

Clematichinenoside AR, as it is likely to be of significant interest to researchers in this field. The

following sections detail the experimental findings, protocols, and mechanistic pathways

associated with Clematichinenoside AR.

In-Depth Pharmacological Profile of
Clematichinenoside AR
Clematichinenoside AR (CAR), a triterpene saponin, has demonstrated significant therapeutic

potential, particularly in the context of inflammatory diseases and cancer. Early research has

focused on its anti-inflammatory, anti-angiogenic, and cytotoxic effects.
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Anti-inflammatory and Anti-arthritic Activities
Clematichinenoside AR has been extensively studied for its potent anti-inflammatory and

immunomodulatory properties, primarily in the context of rheumatoid arthritis (RA)[2].
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Parameter
Model/Cell
Line

Treatment/C
oncentratio
n

Observed
Effect

Significanc
e

Reference

Paw Swelling

Collagen-

Induced

Arthritis (CIA)

Rats

8, 16, 32

mg/kg

(intragastric)

Significant

suppression

of hind paw

swelling at 32

mg/kg.

p < 0.01 [3]

Body Weight

Loss

Collagen-

Induced

Arthritis (CIA)

Rats

32 mg/kg

(intragastric)

Inhibition of

body weight

loss.

p < 0.01 [3]

TNF-α, PI3K,

p-Akt

Expression

Synovium of

CIA Rats

8, 16, 32

mg/kg

Significant

reduction in

protein

expression.

p < 0.01 [3]

TNF-α, PI3K,

p-Akt mRNA

Expression

Synovium of

CIA Rats

8, 16, 32

mg/kg

Significant

decrease in

mRNA levels.

p < 0.01 [3]

IL-6 and IL-8

Secretion

rhTNF-α-

stimulated

MH7A cells

Not specified

Significant

decrease in

secretion.

- [2]

MMP-1

Production

rhTNF-α-

stimulated

MH7A cells

Not specified
Attenuation of

production.
- [2]

TNF-α and

IL-1β Serum

Levels

Collagen-

Induced

Arthritis (CIA)

Rats

8, 16, 32

mg/kg

Marked

lowering of

pro-

inflammatory

cytokines.

- [4]

NF-κB p65,

TNF-α, COX-

2 Expression

Synovial

membrane of

CIA rats

8, 16, 32

mg/kg

Significant

inhibition of

expression.

- [4]
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Collagen-Induced Arthritis (CIA) in Rats:

Animals: Male Wistar rats (110-130 g) or female Sprague-Dawley rats were used[4][5].

Induction: Rats were immunized with chicken type II collagen (CII)[4].

Treatment: Clematichinenoside AR (8, 16, and 32 mg/kg) was administered intragastrically

for a specified duration (e.g., 7 days) after the onset of arthritis[3][4].

Evaluation: Arthritis progression was evaluated by measuring paw swelling and body weight.

Histopathological changes in the joints were also assessed[3][4].

Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-1β) were measured

by ELISA. The expression of proteins (NF-κB p65, TNF-α, COX-2, PI3K, p-Akt) and their

corresponding mRNAs in the synovial tissue was determined by Western blot and RT-PCR,

respectively[3][4].

In Vitro Anti-inflammatory Assays:

Cell Lines: Human RA-derived fibroblast-like synoviocyte MH7A cells and TNF-α-sensitive

murine fibroblast L929 cells were used[2].

Stimulation: MH7A cells were stimulated with recombinant human TNF-α (rhTNF-α)[2].

Treatment: Cells were treated with Clematichinenoside AR at various concentrations.

Analysis: Secretion of IL-6 and IL-8 was measured by ELISA. Production of MMP-1 was also

assessed. Cell viability and apoptosis were evaluated using assays such as Annexin V-

FITC/PI double-staining[2].

Clematichinenoside AR exerts its anti-inflammatory effects by modulating key signaling

pathways. One of the primary mechanisms involves the downregulation of the PI3K/Akt

signaling pathway, which subsequently inhibits the activation of the transcription factor NF-κB.

This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α[3][5].
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Clematichinenoside AR Signaling Cascade Inflammatory Response

Clematichinenoside AR PI3K
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Clematichinenoside AR inhibits the PI3K/Akt/NF-κB signaling pathway.

Anti-angiogenic Effects
Recent studies have highlighted the role of Clematichinenoside AR in inhibiting angiogenesis, a

critical process in the pathology of rheumatoid arthritis and cancer[6].

In Vivo Angiogenesis Assessment:

Model: Collagen-induced arthritis (CIA) in rats[6].

Analysis: Immunohistochemistry and immunofluorescence were used to assess

angiogenesis in the synovial tissue[6].

In Vitro Angiogenesis Assays:

Cell Models: A co-culture model of RA fibroblast-like synoviocytes (FLSs) and human

umbilical vein endothelial cells (HUVECs) was established[6].

Assays: Tube formation assays were conducted to evaluate the anti-angiogenic activity. Cell

proliferation, migration, and invasion were assessed using EdU-Hoechst staining, wound

healing assays, and transwell assays, respectively. Apoptosis was measured by flow

cytometry and TUNEL assays[6].

Mechanism of Action: Western blot and RT-qPCR were used to determine the expression of

key proteins and genes in the HIF-1α/VEGFA/ANG2 axis. Molecular docking and molecular

dynamics simulations were performed to confirm the binding affinity of Clematichinenoside

AR to HIF-1α[6].
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Clematichinenoside AR has been shown to inhibit synovial angiogenesis by targeting the HIF-

1α/VEGFA/ANG2 axis. It directly binds to HIF-1α, inhibiting its expression and subsequently

downregulating the expression of VEGFA, VEGFR2, and ANG2, which are crucial for new

blood vessel formation[6].
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Inhibition of the HIF-1α/VEGFA/ANG2 axis by Clematichinenoside AR.

Effects on Atherosclerosis
Clematichinenoside AR has also been investigated for its potential role in mitigating

atherosclerosis by affecting foam cell formation and inflammation in macrophages[7].

In Vitro Model: RAW264.7 macrophages were induced to form foam cells by exposure to

oxidized low-density lipoprotein (ox-LDL)[7].

Assays: Cell viability was assessed using the CCK-8 assay. Foam cell formation was

detected by Oil Red O staining. Cholesterol levels were quantified using commercial kits.

The expression of inflammatory cytokines was measured by ELISA. Western blot and
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immunofluorescence were used to detect the expression of relevant proteins, including those

involved in autophagy and the NLRP3 inflammasome[7].

Clematichinenoside AR inhibits the formation of foam cells and cholesterol accumulation in

macrophages by upregulating ABCA1/ABCG1, which promotes cholesterol efflux. It also

reduces the production of inflammatory cytokines by inhibiting the activation of the NLRP3

inflammasome and inducing autophagy[7].
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Clematichinenoside AR's role in autophagy activation and inflammation inhibition.

Conclusion
While early research on the pharmacological profile of Clematichinenoside C is sparse, the

extensive studies on its analogue, Clematichinenoside AR, provide a solid foundation for

understanding the therapeutic potential of this class of compounds. The well-documented anti-

inflammatory, anti-angiogenic, and anti-atherosclerotic effects of Clematichinenoside AR, along

with its elucidated mechanisms of action, highlight it as a promising candidate for further drug

development. Future research is warranted to determine if Clematichinenoside C possesses

a similar pharmacological profile and to explore its potential therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Clematichinenoside-C
https://pubchem.ncbi.nlm.nih.gov/compound/Clematichinenoside-C
https://pubmed.ncbi.nlm.nih.gov/31408840/
https://pubmed.ncbi.nlm.nih.gov/31408840/
https://pubmed.ncbi.nlm.nih.gov/22994412/
https://pubmed.ncbi.nlm.nih.gov/22994412/
https://pubmed.ncbi.nlm.nih.gov/21932136/
https://pubmed.ncbi.nlm.nih.gov/21932136/
https://pubmed.ncbi.nlm.nih.gov/21932136/
https://www.tandfonline.com/doi/full/10.3109/13880209.2012.698287
https://pubmed.ncbi.nlm.nih.gov/40020629/
https://pubmed.ncbi.nlm.nih.gov/40020629/
https://pubmed.ncbi.nlm.nih.gov/33151398/
https://pubmed.ncbi.nlm.nih.gov/33151398/
https://pubmed.ncbi.nlm.nih.gov/33151398/
https://www.benchchem.com/product/b2542287#early-research-on-the-pharmacological-profile-of-clematichinenoside-c
https://www.benchchem.com/product/b2542287#early-research-on-the-pharmacological-profile-of-clematichinenoside-c
https://www.benchchem.com/product/b2542287#early-research-on-the-pharmacological-profile-of-clematichinenoside-c
https://www.benchchem.com/product/b2542287#early-research-on-the-pharmacological-profile-of-clematichinenoside-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2542287?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2542287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2542287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

